molecular formula C24H18F3NO4 B14020674 (R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid

(R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B14020674
M. Wt: 441.4 g/mol
InChI Key: ZEOKRQSOCRHGCY-OAQYLSRUSA-N
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Description

®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino acids during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Amide Bond: The protected amino acid is then coupled with 3-(trifluoromethyl)phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a protecting group for amino acids to prevent unwanted side reactions during peptide bond formation.

Biology

    Protein Engineering: Facilitates the synthesis of modified peptides and proteins for research purposes.

Medicine

    Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

Industry

    Material Science: Employed in the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of amino acids, preventing it from reacting during peptide bond formation. This allows for the selective formation of peptide bonds, leading to the synthesis of desired peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)butanoic acid

Uniqueness

  • Stability : The compound is highly stable under various reaction conditions, making it ideal for use in peptide synthesis.
  • Selectivity : The fluorenylmethoxycarbonyl group provides selective protection, allowing for precise control over peptide bond formation.

This detailed article provides a comprehensive overview of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H18F3NO4

Molecular Weight

441.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C24H18F3NO4/c25-24(26,27)15-7-5-6-14(12-15)21(22(29)30)28-23(31)32-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,28,31)(H,29,30)/t21-/m1/s1

InChI Key

ZEOKRQSOCRHGCY-OAQYLSRUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(=O)O

Origin of Product

United States

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